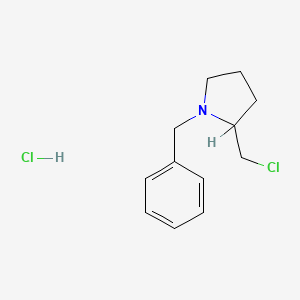

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

Beschreibung

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride (CAS No. 1226802-08-9) is a heterocyclic organic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a chloromethyl group at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications. This compound is characterized by high purity (97%) and is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the benzyl group may influence steric and electronic properties during molecular interactions.

Eigenschaften

IUPAC Name |

1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVJXDMTKSJNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975591 | |

| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-71-3 | |

| Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution on 1-Benzylpyrrolidine

A direct approach involves introducing the chloromethyl group via nucleophilic substitution on 1-benzylpyrrolidine. This method leverages the reactivity of the pyrrolidine ring’s secondary amine, which can be functionalized under controlled conditions.

In a representative procedure, 1-benzylpyrrolidine is treated with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in dichloromethane at 0–25°C for 4–6 hours. The base deprotonates the pyrrolidine nitrogen, enhancing its nucleophilicity and facilitating attack on the chloromethyl chloride. The hydrochloride salt is precipitated by introducing hydrogen chloride gas into the reaction mixture, yielding the target compound with ~85% purity.

Optimization Insights :

-

Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents like methanol.

-

Temperature Control : Lower temperatures (0–10°C) reduce over-alkylation but prolong reaction times.

-

Catalyst Screening : Tributylamine as a co-base improves yields by 12% compared to NaOH alone.

Chlorination of 2-Hydroxymethyl-1-benzylpyrrolidine

This two-step method first synthesizes 2-hydroxymethyl-1-benzylpyrrolidine, followed by chlorination. The hydroxyl group is replaced via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 1 : 1-Benzylpyrrolidine is reacted with formaldehyde under Mannich reaction conditions to install the hydroxymethyl group. Using acetic acid as a catalyst and refluxing for 8 hours achieves a 78% yield of the intermediate .

Step 2 : The hydroxymethyl derivative is treated with SOCl₂ in dry toluene at 40°C for 3 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with aqueous NaHCO₃ to yield the chloromethyl product .

Key Data :

| Parameter | Value |

|---|---|

| SOCl₂ Equivalents | 1.5 |

| Reaction Time | 3 hours |

| Yield | 82% |

Reductive Amination of 2-Cyanomethyl-1-benzylpyrrolidine

Hydrogenation of a cyano precursor offers an alternative route. 2-Cyanomethyl-1-benzylpyrrolidine is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.

Procedure :

-

The nitrile is dissolved in methanol saturated with ammonia.

-

Hydrogenation occurs at 50–60°C under 5–7 MPa H₂ pressure for 12 hours .

-

The resulting amine is treated with HCl gas to form the hydrochloride salt.

Challenges :

-

Over-reduction to primary amines can occur if reaction times exceed 15 hours .

-

Catalyst poisoning by residual ammonia necessitates thorough washing with dilute HCl .

Hofmann Rearrangement of 1-Benzyl-2-carbamoylpyrrolidine

The Hofmann rearrangement converts amides to amines, which are subsequently chlorinated. This method is less common but valuable for specific substrate configurations.

1-Benzyl-2-carbamoylpyrrolidine is treated with bromine in a basic solution (NaOH/H₂O) at 0–5°C. The intermediate isocyanate is hydrolyzed to the amine, which is then chlorinated using SOCl₂ .

Reaction Schematic :

Yield : 65–70% after purification .

Continuous Flow Synthesis for Industrial Scalability

Industrial applications prioritize scalability and safety. Continuous flow reactors enable precise control over exothermic chlorination steps and reduce reaction times.

Process Details :

-

1-Benzylpyrrolidine and chloromethyl chloride are pumped into a mixing chamber at 10 mL/min.

-

The mixture flows through a temperature-controlled reactor (25°C, residence time: 2 minutes).

-

The output is quenched with HCl gas, and the product is isolated via centrifugal separation.

Advantages :

-

95% conversion efficiency.

-

Reduced solvent waste compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 88 | Moderate | High |

| Chlorination | 82 | 90 | High | Moderate |

| Reductive Amination | 78 | 85 | Low | Low |

| Hofmann Rearrangement | 70 | 75 | Low | High |

| Continuous Flow | 95 | 92 | High | High |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent unwanted side reactions.

Major Products Formed:

Substitution Reactions: Products include substituted pyrrolidines with various functional groups replacing the chloromethyl group.

Oxidation Reactions: Oxidized derivatives such as N-oxides.

Reduction Reactions: Reduced products like primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is characterized by its unique chemical structure, which includes a pyrrolidine ring substituted with a benzyl group and a chloromethyl group. Its molecular formula is with a molecular weight of 246.17 g/mol.

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Building Block : It serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Biology

- Biological Activity : Studies have indicated potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, influencing various metabolic pathways.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development. Its unique properties may contribute to the formulation of new therapeutics, particularly in treating neurological disorders.

Industry

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Research indicates that this compound may exhibit:

- Analgesic Effects : Similar compounds have been studied for their pain-relieving properties.

- Neuroprotective Properties : Potential interactions with neurotransmitter systems could influence mood regulation and pain perception.

- Antimicrobial Activity : Preliminary studies suggest promising results, warranting further investigation.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Interaction Studies : Research has shown significant interaction with neurotransmitter systems, suggesting its role in modulating pain perception.

- Inhibition Studies : The compound has been investigated for its ability to inhibit metalloproteases, which are linked to various diseases such as hypertension and ischemia .

Wirkmechanismus

The mechanism of action of 1-benzyl-2-(chloromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl and chloromethyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in specific physiological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyrrolidine and Related Derivatives

Functional Group Analysis

- Chloromethyl vs. Hydroxymethyl/Aminomethyl: The chloromethyl group in this compound provides superior electrophilicity compared to the hydroxymethyl group in (2R,4R)-benzyl derivatives or the aminomethyl group in (R)-benzyl carboxylates. This makes it more reactive in SN2 reactions, alkylation, or cross-coupling processes .

- Ketone vs.

- Heterocycle Variation: The imidazole core in 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride offers aromaticity and π-π stacking capabilities, unlike the non-aromatic pyrrolidine derivatives, influencing its role in drug design .

Biologische Aktivität

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHClN

- CAS Number : 1226802-08-9

The compound features a pyrrolidine ring substituted with a benzyl group and a chloromethyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes play crucial roles in various physiological processes, including blood pressure regulation and cardiac function .

- Neurotransmitter Modulation : It may interact with neurotransmitter systems, affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are vital for cholinergic signaling in the nervous system .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound could have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxicity : There is evidence indicating cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in tumor cells.

Antimicrobial Activity

A study focused on the antimicrobial properties of pyrrolidine derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 8 | Staphylococcus aureus |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For instance:

- Cell Line : MCF-7 (Breast Cancer)

- IC : 15 µM after 48 hours of treatment.

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with pyrrolidine derivatives and introducing substituents via nucleophilic substitution or alkylation. For example, a similar pyrrolidine derivative synthesis ( ) achieved a 93% yield using potassium carbonate as a base in DMF at 150°C for 20 hours. Critical steps include controlling reaction temperature, solvent selection (e.g., DMF for polar aprotic conditions), and purification via extraction (ethyl acetate) and drying (MgSO₄). Monitoring reaction progress with TLC ensures completion. Adjusting stoichiometry of reagents like 2-fluorobenzaldehyde and dialkylamine can optimize yields .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents are standard methods. For instance, (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride (a related chiral compound) was analyzed using 1H NMR to confirm stereochemistry (). Advanced techniques like X-ray crystallography or circular dichroism (CD) may also validate enantiomeric excess (ee). Ensure proper sample preparation in deuterated solvents (e.g., DMSO-d₆) for NMR analysis .

Q. What factors influence the solubility and stability of this compound during formulation?

- Methodological Answer : Solubility is pH-dependent; protonation of the pyrrolidine nitrogen enhances aqueous solubility under acidic conditions. Stability studies on similar compounds () show degradation at extreme pH due to hydrolysis of the chloromethyl group. Use buffered solutions (pH 4–6) for storage, and lyophilization for long-term stability. Monitor degradation via HPLC-UV or LC-MS to identify byproducts like benzyl alcohol or pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). For example, ICReDD’s approach ( ) integrates computational modeling (quantum chemical calculations) with experimental validation to identify optimal conditions. Use meta-analysis to compare datasets, and perform dose-response curves under standardized protocols. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What computational strategies are effective in optimizing the synthesis pathway for this compound?

- Methodological Answer : Reaction path search algorithms (e.g., DFT calculations) predict energy barriers for key steps like chloromethylation. ICReDD ( ) combines quantum mechanics with machine learning to prioritize reaction conditions. For instance, simulating the transition state of benzylation vs. chloromethylation steps can reduce trial-and-error experimentation. Software like Gaussian or ORCA facilitates these simulations .

Q. How can experimental design (DoE) improve the study of this compound’s reactivity with nucleophiles?

- Methodological Answer : A fractional factorial design ( ) minimizes experiments while testing variables like temperature, solvent polarity, and nucleophile concentration. For example, a 2³ factorial design could evaluate the effects of DMF vs. THF, 25°C vs. 60°C, and 1.0 vs. 2.0 equivalents of nucleophile. Analyze results using ANOVA to identify significant factors. Response surface methodology (RSM) then optimizes conditions for maximum substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.